REACTION_CXSMILES
|
[Al](Br)(Br)Br.[CH:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:21]=1[N:20]=[CH:19][CH:18]=[CH:17]2.Br.Cl>>[C:5]1([CH:14]2[CH2:13][C:12](=[O:11])[C:21]3[N:20]=[CH:19][CH:18]=[CH:17][C:16]=3[CH2:15]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice (50 g)
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (3×20 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH 12 by addition of NaOH (s)
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C.
|
Type
|
EXTRACTION
|
Details
|
was then extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
These combined organic extracts were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC=2C=CC=NC2C(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |